4'-((trans,trans)-4'-Ethyl-[1,1'-bi(cyclohexan)]-4-yl)-3,4,5-trifluoro-1,1'-biphenyl
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Overview
Description
4'-((trans,trans)-4'-Ethyl-[1,1'-bi(cyclohexan)]-4-yl)-3,4,5-trifluoro-1,1'-biphenyl is a synthetic organic compound known for its unique structural properties and diverse chemical applications. Its molecular complexity, marked by the inclusion of fluorine atoms and the biphenyl backbone, lends itself to varied applications in fields such as materials science and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4'-((trans,trans)-4'-Ethyl-[1,1'-bi(cyclohexan)]-4-yl)-3,4,5-trifluoro-1,1'-biphenyl involves a multi-step organic reaction process. The initial steps typically involve the preparation of the biphenyl core followed by selective fluorination. Finally, the trans,trans-ethyl-cyclohexyl group is introduced through an alkylation reaction under controlled conditions.
Industrial Production Methods: Industrial-scale synthesis of this compound is carried out using batch or continuous flow reactors to ensure consistency and high yield. Reaction conditions are optimized to maintain purity and reduce by-products. Solvents and reagents used are typically recycled to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically with reagents like potassium permanganate or chromium trioxide.
Reduction: Reductive reactions, such as hydrogenation, can be performed using catalysts like palladium on carbon.
Substitution: The fluorine atoms in the trifluoro-biphenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in alkaline conditions.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones depending on the reaction extent.
Reduction: Saturation of double bonds leading to fully hydrogenated products.
Substitution: Formation of new carbon-heteroatom bonds, altering the electronic and steric properties.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of advanced materials with specific electronic or optical properties. Biology: Potential application as a probe or ligand in biochemical assays due to its unique binding properties. Medicine: Investigated for its role in drug development, particularly in designing fluorinated drug candidates for improved pharmacokinetics. Industry: Utilized in the production of specialty polymers and coatings, providing enhanced durability and resistance.
Mechanism of Action
The compound exerts its effects through its interaction with molecular targets, primarily by forming stable complexes or modifying the structural integrity of other molecules. The presence of fluorine atoms significantly impacts its electron distribution, facilitating interactions with various biological targets and enhancing its binding affinity. This makes it a valuable tool in drug design and biochemical research.
Comparison with Similar Compounds
Similar Compounds:
3,4,5-Trifluorobiphenyl
4'-Ethylbiphenyl
Trans,trans-4'-Ethyl-[1,1'-bi(cyclohexane)]
Uniqueness: Compared to its analogs, 4'-((trans,trans)-4'-Ethyl-[1,1'-bi(cyclohexan)]-4-yl)-3,4,5-trifluoro-1,1'-biphenyl stands out due to its enhanced
Properties
IUPAC Name |
5-[4-[4-(4-ethylcyclohexyl)cyclohexyl]phenyl]-1,2,3-trifluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31F3/c1-2-17-3-5-18(6-4-17)19-7-9-20(10-8-19)21-11-13-22(14-12-21)23-15-24(27)26(29)25(28)16-23/h11-20H,2-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIZIVXWHBEWMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)C4=CC(=C(C(=C4)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31F3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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